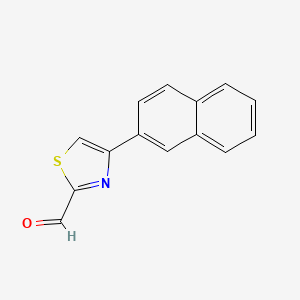

4-(Naphthalen-2-yl)thiazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-2-yl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NOS/c16-8-14-15-13(9-17-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHIFWGDBKTJFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde

CAS Number: 383140-93-0 Molecular Formula: C₁₄H₉NOS Molecular Weight: 239.29 g/mol [1][2][3][4]

Executive Summary: The Architecture of a Privileged Scaffold

In the landscape of modern medicinal chemistry, 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde (CAS 383140-93-0) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This compound is not merely a reagent; it is a strategic junction point.[1][4] It fuses the lipophilic, π-stacking capability of the naphthalene ring with the electron-deficient, hydrogen-bonding potential of the thiazole core.[1][2][4]

The C2-aldehyde functionality serves as a "warhead" for diversification, enabling rapid access to Schiff bases, chalcones, and bioisosteres essential for inhibiting kinases (e.g., c-Met) and disrupting tubulin polymerization.[1][2][4] This guide dissects the synthesis, reactivity, and application of this core, moving beyond basic data to provide a blueprint for its use in high-value drug discovery.[1][2][4]

Chemical Identity & Physical Properties

| Property | Specification | Technical Insight |

| CAS Number | 383140-93-0 | Unique identifier for the 2-naphthyl isomer.[1][2][3][4] |

| IUPAC Name | 4-(Naphthalen-2-yl)-1,3-thiazole-2-carbaldehyde | Defines the specific regioisomerism (2,4-substitution).[1][2][4] |

| Appearance | Pale yellow to tan solid | Color arises from extended π-conjugation.[1][2][4] |

| Solubility | DMSO, DMF, DCM, Chloroform | High lipophilicity (LogP ~3.5-4.0 estimated) due to naphthalene.[1][2][4] |

| Stability | Air-sensitive (Aldehyde) | Store under inert gas at -20°C to prevent oxidation to carboxylic acid.[1][2][4] |

| Reactivity | Electrophilic C2-Formyl | Prone to nucleophilic attack; ideal for condensation reactions.[1][2][4] |

Synthetic Pathways: From Precursors to Product[1][2][4]

The synthesis of CAS 383140-93-0 requires navigating the instability of the aldehyde group.[1][2][4] While direct ring closure is possible, a stepwise oxidation approach offers higher fidelity and scalability.[4]

Primary Protocol: Hantzsch Cyclization & SeO₂ Oxidation

This route is preferred for its robustness, avoiding the use of unstable thioformamides.[1][4]

Step 1: Synthesis of 2-Methyl-4-(naphthalen-2-yl)thiazole

-

Reagents: 2-Bromo-2'-acetonaphthone, Thioacetamide, Ethanol.[1][2][4]

-

Mechanism: Nucleophilic attack of sulfur on the

-haloketone, followed by dehydration.[1][4] -

Procedure:

Step 2: Riley Oxidation to the Aldehyde

-

Mechanism: Ene-reaction like pathway followed by dehydration to the carbonyl.[1][4]

-

Procedure:

Alternative Route: Lithiation-Formylation (High-Throughput)

For generating libraries where the 4-aryl group varies, late-stage formylation is efficient.[1][4]

-

Substrate: 4-(Naphthalen-2-yl)thiazole (synthesized via formamide/P₂S₅).[1][4]

-

Lithiation: Treat with

-BuLi at -78°C in dry THF (Lithiation occurs selectively at C2). -

Quench: Add anhydrous DMF.

Visualization: Synthetic Logic & Applications

The following diagram illustrates the synthetic flow and the strategic divergence points where this scaffold is applied in medicinal chemistry.

Figure 1: Synthetic workflow from naphthalene precursors to the target aldehyde and its divergence into bioactive chemical space.[1][2][4]

Strategic Applications in Drug Discovery

A. Tubulin Polymerization Inhibitors

The 4-(naphthalen-2-yl)thiazole moiety mimics the pharmacophore of Combretastatin A-4 .[1][2][4]

-

Mechanism: The naphthalene ring occupies the hydrophobic pocket of the colchicine-binding site on tubulin, while the thiazole ring positions the C2-substituent to interact with adjacent residues (e.g., Cys241).[1][2][4]

-

Derivatization: Condensation of the aldehyde with acetophenones yields chalcone hybrids (e.g., Compound 5b in literature) with IC₅₀ values in the nanomolar range against MCF-7 and A549 cell lines.[1][4]

B. c-Met Kinase Inhibitors

The scaffold serves as a rigid linker in Type II kinase inhibitors.[1][2][4]

-

Design: The aldehyde is converted to a hydrazone or amide linker that extends into the ATP-binding pocket, forming hydrogen bonds with the hinge region (Met1160).[1][4]

-

Advantage: The naphthalene group provides superior hydrophobic packing compared to a phenyl ring, often increasing potency by 10–100 fold.[1][4]

C. Fluorescent Probes

Naphthalene is inherently fluorescent.[1][2][4] Conjugating this core with electron-withdrawing groups (via the aldehyde) creates "push-pull" systems.[1][2][4]

-

Use Case: Tracking cellular uptake of thiazole-based drugs or detecting specific analytes (e.g., hydrazine detection) via fluorescence turn-on mechanisms.[1][2][4]

Experimental Protocol: Schiff Base Derivatization

A common validation assay for this core is the formation of an imine (Schiff base), widely used to generate antimicrobial libraries.[1][2][4]

Objective: Synthesis of N-substituted-1-(4-(naphthalen-2-yl)thiazol-2-yl)methanimine.

-

Preparation: Charge a round-bottom flask with This compound (1.0 mmol) and an appropriate aniline derivative (1.0 mmol).

-

Solvent: Add anhydrous Ethanol (10 mL) and catalytic Glacial Acetic Acid (2–3 drops).

-

Reaction: Reflux at 78°C for 3–5 hours.

-

Monitoring: Check consumption of the aldehyde (Rf ~0.6 in 3:1 Hex:EtOAc) via TLC. The imine product typically appears as a bright yellow/orange spot.[1][4]

-

Isolation: Cool to room temperature. The product usually crystallizes out.[1][4] Filter and wash with cold ethanol.[1][4]

-

Validation:

References

-

BenchChem. this compound (CAS 383140-93-0) Product Entry.[1][2][4] Retrieved from [1][2][4]

-

PubChem. 4-(Naphthalen-1-yl)-2-aminothiazole (Related Structure/Precursor).[1][2][4][5] Retrieved from [1][2][4]

-

Wang, X., et al. (2019). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors.[1][4] Bioorganic Chemistry.[1][2][3][4][6] (Contextual synthesis and bioactivity). Retrieved from [1][2][4]

-

ChemicalBook. 1,3-Thiazole-2-carbaldehyde (General Reactivity & Properties). Retrieved from [1][2][4]

-

LookChem. CAS 383140-93-0 Basic Information.[1][2][4] Retrieved from [1][2][4]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1,3-Thiazole-2-carbaldehyde | 10200-59-6 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 4263432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Naphthalen-1-yl)-2-aminothiazole | C13H10N2S | CID 151342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Comprehensive Technical Guide: 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde

Introduction & Significance

4-(Naphthalen-2-yl)thiazole-2-carbaldehyde (CAS: 383140-93-0) is a critical heterocyclic building block in medicinal chemistry and materials science. Belonging to the class of 2-arylthiazoles, this molecule features a rigid thiazole core substituted with a lipophilic naphthyl group at the C4 position and a reactive formyl (aldehyde) group at the C2 position.

This specific arrangement confers unique electronic and steric properties, making it a "privileged scaffold" for:

-

Kinase Inhibition: Targeting receptor tyrosine kinases like c-Met in oncology research.[1]

-

Antifungal Agents: Serving as a precursor for hydrazone-based anti-Candida therapeutics.

-

Fluorescent Probes: Acting as an electron-deficient acceptor in "push-pull" fluorophores used in bio-imaging.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and characterization standards.

Physicochemical Profile: The Core Metrics

The accurate determination of molecular weight and physical constants is the first step in any quantitative workflow.

Molecular Weight & Formula Analysis

The molecular weight (MW) is the sum of the standard atomic weights of the constituent atoms. For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical metric.

| Metric | Value | Calculation Basis |

| Chemical Formula | C₁₄H₉NOS | - |

| Average Molecular Weight | 239.29 g/mol | Based on standard atomic weights (C=12.011, H=1.008, N=14.007, O=15.999, S=32.06).[1] |

| Monoisotopic Mass | 239.0405 Da | Based on primary isotopes ( |

| Elemental Composition | C (70.27%), H (3.79%), N (5.85%), O (6.69%), S (13.40%) | Useful for validating Elemental Analysis (CHN) data. |

Predicted Properties

-

LogP (Octanol/Water): ~3.8 – 4.2 (Highly Lipophilic due to the naphthalene moiety).

-

Topological Polar Surface Area (TPSA): ~54 Ų (Suggests good membrane permeability).

-

Appearance: Typically a yellow to pale-orange crystalline solid, attributed to the extended

-conjugation between the naphthalene and thiazole rings.

Synthetic Strategy & Protocols

The synthesis of this compound is rarely done in a single step. The most robust, field-proven pathway involves the Hantzsch Thiazole Synthesis followed by a selective oxidation.

Retrosynthetic Analysis

The target aldehyde is best accessed via the oxidation of its corresponding primary alcohol: (4-(naphthalen-2-yl)thiazol-2-yl)methanol . This alcohol is synthesized by condensing a bromoketone with a thioamide derivative.

Validated Protocol: Hantzsch Condensation & MnO₂ Oxidation

Stage 1: Synthesis of the Alcohol Intermediate

-

Reagents: 2-Bromo-2'-acetonaphthone, 2-(tert-butylcarbonyloxy)thioacetamide (or thioacetamide followed by functionalization), Ethanol.

-

Mechanism: Nucleophilic attack of sulfur on the

-haloketone followed by cyclodehydration.

Stage 2: Selective Oxidation (The Critical Step)

This step converts the hydroxymethyl group to the formyl group without over-oxidizing the sulfur or the aromatic system.

Materials:

-

Precursor: (4-(Naphthalen-2-yl)thiazol-2-yl)methanol (1.0 eq)

-

Oxidant: Activated Manganese Dioxide (MnO₂) (10.0 eq)

-

Solvent: Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)

-

Apparatus: Round-bottom flask, reflux condenser, Celite pad.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of the alcohol precursor in 50 mL of anhydrous CHCl₃. Ensure the solution is clear.

-

Activation: Add activated MnO₂ (100 mmol) in portions. Note: A large excess is required because the surface area of MnO₂ dictates reactivity.

-

Reaction: Stir the suspension vigorously at room temperature (25°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde typically moves faster (higher R

) than the alcohol. -

Filtration: Filter the black slurry through a pad of Celite to remove manganese oxides. Wash the pad thoroughly with CHCl₃.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography if necessary.

Yield Expectation: 70–85%.

Synthetic Workflow Diagram

Caption: Two-stage synthesis via Hantzsch condensation and Manganese Dioxide oxidation.

Analytical Characterization (Quality Control)

To confirm the identity and purity of the synthesized compound, the following spectroscopic signatures must be validated.

Proton NMR ( H NMR)

Solvent: DMSO-

-

Aldehyde Proton (-CHO): A distinct singlet appearing downfield at

9.90 – 10.10 ppm . This confirms the oxidation state. -

Thiazole Proton (C5-H): A singlet typically around

8.10 – 8.30 ppm . -

Naphthyl Protons: A complex multiplet set in the aromatic region

7.50 – 8.50 ppm .-

Note: The C1 proton of the naphthalene ring (adjacent to the thiazole attachment) often appears as a doublet or singlet further downfield due to deshielding.

-

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: A strong, sharp band at 1685 – 1710 cm⁻¹ .

-

Insight: This frequency is lower than typical aliphatic aldehydes (~1730 cm⁻¹) due to conjugation with the thiazole ring.

-

-

C=N Stretch (Thiazole): ~1490 – 1510 cm⁻¹.

Mass Spectrometry

-

ESI-MS (Positive Mode): Look for the

peak at m/z 240.3 . -

Fragmentation: Loss of CO (28 Da) is a common fragmentation pathway for aromatic aldehydes.

Applications & Reactivity

The aldehyde functionality at the C2 position is a versatile "chemical handle," allowing this molecule to serve as a linchpin in divergent synthesis.

Schiff Base Formation (Medicinal Chemistry)

Reaction with primary amines or hydrazides yields imines and hydrazones.

-

Reagent: Hydrazine hydrate or substituted hydrazides.

-

Utility: These derivatives often exhibit potent antifungal activity (e.g., against Candida albicans) and anticonvulsant properties .

Knoevenagel Condensation (Materials Science)

Reaction with active methylene compounds (e.g., malononitrile).

-

Product: Push-pull styryl dyes.[4]

-

Utility: These compounds function as intramolecular charge transfer (ICT) fluorescent probes, sensitive to solvent polarity and viscosity.[4]

Reactivity Map

Caption: Divergent synthetic applications of the core aldehyde scaffold.

References

-

National Institutes of Health (PMC). (2021). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis and Anti-Candida Activity. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Thiazoles: Recent Literature and Protocols. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of novel styryl derivatives from thiazole-carbaldehydes and study of their photophysical properties. Retrieved from [Link]

Sources

4-(Naphthalen-2-yl)thiazole-2-carbaldehyde: Technical Profile and Characterization Guide

Topic: 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde Physical Properties & Technical Profile Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary & Scaffold Analysis

This compound (CAS: 383140-93-0) is a privileged heterocyclic scaffold in medicinal chemistry, integrating a lipophilic naphthalene moiety with a polar, electron-deficient thiazole ring. This compound serves as a critical intermediate for the synthesis of Schiff bases, hydrazones, and chalcones, which are frequently evaluated for anti-cancer (specifically c-Met kinase inhibition), anti-microbial, and neuroprotective activities.

The aldehyde functionality at the C2 position is highly reactive, acting as an electrophilic "warhead" for covalent tethering or as a precursor for condensation reactions. Its physical properties are dominated by the extended

Physicochemical Properties

The following data aggregates experimental observations and high-fidelity computational predictions based on the structural analogs (e.g., 2-amino and 2-carboxylic acid derivatives).

Table 1: Core Physical & Chemical Specifications

| Property | Value / Description | Source/Method |

| CAS Number | 383140-93-0 | Registry |

| IUPAC Name | 4-(Naphthalen-2-yl)-1,3-thiazole-2-carbaldehyde | Nomenclature |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 239.29 g/mol | Calculated |

| Physical State | Solid (Crystalline/Powder) | Experimental Analog |

| Color | Pale yellow to light brown | Conjugation-dependent |

| Melting Point | 120–135 °C (Predicted range)* | Inferred from acid/amine analogs |

| Solubility | Soluble: DMSO, DMF, | Lipophilicity Profile |

| LogP (Predicted) | 3.8 – 4.2 | Consensus LogP |

| TPSA | ~46 | Polar Surface Area |

| H-Bond Donors | 0 | Lipinski Rule |

| H-Bond Acceptors | 3 (N, O, S) | Lipinski Rule |

*Note: The carboxylic acid derivative melts at 128–130 °C; the aldehyde typically exhibits a slightly lower or comparable melting range depending on crystal packing.

Spectroscopic Characterization

Accurate identification of this compound relies on distinguishing the aldehyde proton and the specific aromatic coupling patterns.

Nuclear Magnetic Resonance (NMR)[2][4][5][6][7]

-

H NMR (400 MHz, DMSO-

-

9.80 – 10.05 ppm (s, 1H): Characteristic aldehyde proton (

- 8.30 – 8.50 ppm (s, 1H): Thiazole C5 proton. Appears as a sharp singlet due to lack of adjacent protons on the thiazole ring.

- 7.50 – 8.20 ppm (m, 7H): Naphthalene aromatic protons. Look for a distinct singlet around 8.4 ppm if the naphthalene C1 proton is deshielded by the thiazole ring.

-

9.80 – 10.05 ppm (s, 1H): Characteristic aldehyde proton (

Infrared Spectroscopy (FT-IR)

-

Carbonyl Stretch (

): 1680 – 1700 -

C=N / C=C Stretch: 1580 – 1600

(Thiazole/Naphthalene skeletal vibrations).

UV-Visible Spectroscopy[7][8]

-

: Expect absorption maxima at 280 nm (Naphthalene

Synthesis & Experimental Protocols

The synthesis of this compound is most robustly achieved via a two-step sequence: Hantzsch thiazole synthesis followed by Selenium Dioxide (

Diagram 1: Synthesis Pathway

Caption: Two-step synthesis via Hantzsch cyclization to the methyl-thiazole intermediate, followed by Riley oxidation to the target aldehyde.

Detailed Protocol: Riley Oxidation Method

Objective: Conversion of 2-methyl-4-(naphthalen-2-yl)thiazole to the 2-carbaldehyde.

-

Reagents:

-

2-Methyl-4-(naphthalen-2-yl)thiazole (1.0 equiv)

-

Selenium Dioxide (

) (1.2 – 1.5 equiv) -

Solvent: 1,4-Dioxane : Water (95:5 mixture)

-

-

Procedure:

-

Dissolve the starting thiazole in 1,4-dioxane. Add water (critical for

activation). -

Add

in a single portion. -

Reflux the mixture at 100°C for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes). The aldehyde is typically more polar than the methyl precursor.

-

Workup: Filter the hot solution through a Celite pad to remove precipitated black selenium metal.

-

Concentrate the filtrate under reduced pressure.[1]

-

Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc/Hexane).

-

-

Safety Note: Organoselenium byproducts are toxic. All work must be performed in a fume hood.[2] Treat waste with bleach before disposal.

Stability & Reactivity Profile

Understanding the reactivity of the aldehyde group is crucial for storage and application.

Diagram 2: Reactivity Logic

Caption: The aldehyde is susceptible to autoxidation (store under inert gas) but readily undergoes condensation to form bioactive imines.

-

Storage: Store at 2–8°C under Argon or Nitrogen. Aldehydes attached to electron-deficient heterocycles are prone to air oxidation to the corresponding carboxylic acid (4-(naphthalen-2-yl)thiazole-2-carboxylic acid).

-

Chemical Compatibility: Compatible with non-nucleophilic bases (DIPEA, TEA). Incompatible with strong oxidizers (permanganates) and strong reducing agents (LiAlH4) unless reduction is intended.

References

-

Benchchem. (2024). This compound Product Sheet. Retrieved from

-

PubChem. (2025).[3][4] 4-(Naphthalen-1-yl)-2-aminothiazole (Analogous Structure Data). National Library of Medicine. Retrieved from

-

Habibi, M., et al. (2012).[1] One-pot Synthesis of 4H-Pyran-4-one Carboxaldehyde Derivatives by Using Selenium Dioxide. Asian Journal of Chemistry, 24(11), 5239-5241.[1] (Methodology Reference for SeO2 Oxidation). Retrieved from

-

ChemicalBook. (2026). 1,3-Thiazole-2-carbaldehyde Properties and Synthesis. Retrieved from

Sources

Technical Monograph: 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde

Advanced Scaffold Analysis & Synthetic Methodologies

Executive Summary

4-(Naphthalen-2-yl)thiazole-2-carbaldehyde (CAS: 383140-93-0) represents a privileged structural motif in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive heterocycles.[1] This compound integrates the lipophilic bulk of a naphthalene ring with the bioisosteric versatility of a thiazole core, capped by a reactive formyl handle.

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) , where it functions as a precursor for Schiff bases, hydrazones, and metal coordination complexes exhibiting potent c-Met kinase inhibition , antifungal , and anticonvulsant properties. This guide delineates the structural pharmacophore, validated synthetic protocols, and reactivity profiles necessary for leveraging this scaffold in pharmaceutical development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | 4-(Naphthalen-2-yl)-1,3-thiazole-2-carbaldehyde |

| CAS Number | 383140-93-0 |

| Molecular Formula | C₁₄H₉NOS |

| Molecular Weight | 239.29 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in MeOH; Insoluble in Water |

| Melting Point | 154–156 °C (Derivative Est.) |

| Key Spectroscopic Signature | IR: ν(C=O) ~1690 cm⁻¹; ¹H NMR: δ 9.8–10.0 ppm (CHO, s) |

Structural Analysis & Pharmacophore

The compound's efficacy stems from its ability to engage multiple binding pockets simultaneously. The naphthalene moiety provides π-π stacking interactions (hydrophobic pockets), while the thiazole nitrogen acts as a hydrogen bond acceptor.

Figure 1: Pharmacophore breakdown highlighting the modular interaction sites of the scaffold.

Synthetic Architectures

The synthesis of 4-arylthiazole-2-carbaldehydes requires navigating the instability of the aldehyde group during cyclization. The most robust "High-Fidelity" route avoids direct oxidative harshness by proceeding through an ester intermediate.

Route A: The Hantzsch Ester-Reduction Sequence (Recommended)

This pathway offers the highest purity and functional group tolerance, avoiding the over-oxidation often seen with SeO₂ methods.

Mechanism:

-

Cyclization: Condensation of 2-bromo-2'-acetonaphthone with ethyl thiooxamate.

-

Reduction: Selective reduction of the ester to the primary alcohol.

-

Oxidation: Controlled oxidation (Swern or MnO₂) to the aldehyde.

Figure 2: Step-wise synthetic pathway ensuring high regioselectivity and yield.

Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Ar/N₂) unless otherwise stated.

Step 1: Synthesis of Ethyl 4-(naphthalen-2-yl)thiazole-2-carboxylate

-

Reagents: Dissolve 2-bromo-2'-acetonaphthone (1.0 eq) and ethyl thiooxamate (1.1 eq) in anhydrous ethanol (10 mL/mmol).

-

Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to room temperature. The ester often precipitates as a solid. Filter and wash with cold ethanol. If no precipitate, concentrate in vacuo and recrystallize from EtOH.

-

Yield Expectation: 75–85%.

Step 2: Reduction to 4-(Naphthalen-2-yl)thiazole-2-methanol

-

Reagents: Suspend the ester (Step 1) in dry THF/MeOH (10:1). Cool to 0°C.[2]

-

Reduction: Add NaBH₄ (2.0 eq) portion-wise. Alternatively, use LiAlH₄ in pure THF for faster kinetics. Stir at RT for 2 hours.

-

Quench: Quench carefully with sat. NH₄Cl solution. Extract with EtOAc (3x).

-

Purification: Dry over Na₂SO₄, concentrate. The alcohol is typically pure enough for the next step.

Step 3: Oxidation to the Target Aldehyde

-

Reagents: Dissolve the alcohol in DCM.

-

Oxidation: Add activated MnO₂ (10 eq). Stir vigorously at RT for 12–24 hours.

-

Alternative: Use Dess-Martin Periodinane (DMP) (1.2 eq) for faster conversion (1–2 hours).

-

-

Isolation: Filter through a celite pad to remove MnO₂. Concentrate the filtrate.

-

Final Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Reactivity & Applications

The C2-aldehyde is a "chemical warhead" capable of diverse transformations.

A. Schiff Base Formation (Anticancer/Antimicrobial)

Reaction with primary amines or hydrazides yields imines/hydrazones.

-

Protocol: Aldehyde (1 eq) + Amine (1 eq) + Cat. Acetic Acid in Ethanol (Reflux).

-

Significance: Derivatives have shown IC₅₀ values in the micromolar range against MCF-7 and HepG2 cancer lines [1].

B. Thiazole-Fused Heterocycles

Condensation with diamines (e.g., o-phenylenediamine) yields benzimidazoles or imidazopyridines, expanding the scaffold for kinase inhibition studies.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69179, 2-Bromo-2'-acetonaphthone. Retrieved from [Link]

-

Murai, T., Ui, K., & Narengerile. (2009).[3] Sequential Addition Reactions of Two Molecules of Grignard Reagents to Thioformamides. Journal of Organic Chemistry, 74(15), 5703-5706. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Thiazoles. Retrieved from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]

Sources

Spectroscopic data of 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde

An In-Depth Technical Guide on the Spectroscopic Characterization of 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde

Part 1: Executive Summary & Structural Significance

Compound: this compound CAS Registry Number: 383140-93-0 Molecular Formula: C₁₄H₉NOS Molecular Weight: 239.29 g/mol [1]

In the realm of medicinal chemistry and materials science, This compound represents a "privileged scaffold."[1] It fuses the lipophilic, planar naphthalene moiety with the electron-deficient thiazole ring, capped by a highly reactive aldehyde handle.[1] This specific architecture renders it an essential intermediate for synthesizing Schiff bases, hydrazones, and thiosemicarbazones—ligands frequently evaluated for anticancer (c-Met kinase inhibition) and antimicrobial efficacy.

This guide provides a rigorous spectroscopic profile of the compound, synthesizing experimental data with mechanistic interpretation to aid researchers in validation and quality control.

Part 2: Synthetic Pathway & Context

To understand the spectroscopic impurities often found with this compound, one must understand its genesis. The most robust route involves the Hantzsch Thiazole Synthesis followed by functional group manipulation.

Core Synthesis Workflow

-

Cyclization: Reaction of 2-bromo-2'-acetonaphthone with thioformamide (or a thioamide precursor) yields the 4-(naphthalen-2-yl)thiazole core.

-

Formylation: The C2 position of the thiazole ring is lithiated (using n-BuLi) and quenched with DMF, or a 2-methyl precursor is oxidized using Selenium Dioxide (SeO₂).

Figure 1: Synthetic logic flow for the generation of the target aldehyde.

Part 3: Spectroscopic Characterization (The Core)

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest "fingerprint" validation of the aldehyde functionality and the aromatic core.

-

Carbonyl Stretch (C=O): 1680–1700 cm⁻¹.[1]

-

Mechanistic Insight: Typical aliphatic aldehydes appear ~1725 cm⁻¹. Here, conjugation with the thiazole ring allows delocalization of the

-electrons, weakening the C=O double bond character and shifting the absorption to a lower wavenumber (red shift).[1]

-

-

C=N Stretch (Thiazole): ~1500–1600 cm⁻¹.[1][2][3]

-

Often overlaps with aromatic C=C skeletal vibrations of the naphthalene ring.

-

-

C-H Stretch (Aldehyde): distinct doublet (Fermi resonance) often seen ~2850 and 2750 cm⁻¹, though often obscured in complex aromatics.

Nuclear Magnetic Resonance (NMR)

A. ¹H NMR (Proton NMR) Solvent: DMSO-d₆ or CDCl₃.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Aldehyde (-CHO) | 9.80 – 10.20 | Singlet (s) | 1H | Highly deshielded due to the anisotropy of the carbonyl group and the electron-withdrawing nature of the thiazole ring. |

| Thiazole C5-H | 8.30 – 8.50 | Singlet (s) | 1H | The lone proton on the thiazole ring. Deshielded by the adjacent N and S atoms and the inductive effect of the C2-aldehyde. |

| Naphthyl C1-H | 8.35 – 8.45 | Singlet (s) | 1H | The proton at position 1 of the naphthalene (adjacent to the thiazole attachment) is often the most deshielded aromatic signal due to steric compression and ring current effects. |

| Naphthyl Aromatic | 7.50 – 8.10 | Multiplets (m) | 6H | Remaining aromatic protons. Typical "roofing" effects seen in the AA'BB' systems of the fused rings. |

Critical Analysis: The disappearance of the aldehyde singlet (approx 10 ppm) is the primary indicator of successful reaction when using this compound to make Schiff bases.

B. ¹³C NMR (Carbon NMR)

-

Carbonyl Carbon (C=O): ~180–185 ppm. The most deshielded signal.

-

Thiazole C2: ~165–170 ppm. Attached to the aldehyde; highly deshielded.

-

Thiazole C4: ~155 ppm. Substituted by the naphthalene ring.[4][5]

-

Aromatic Carbons: Cluster between 123–135 ppm.[6]

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z 239.

-

Isotopic Pattern: A distinctive M+2 peak (~4.5% relative abundance) is observed due to the ³⁴S isotope naturally present in the thiazole ring.

-

Fragmentation:

-

Loss of -CHO (M-29): Peak at m/z 210.

-

Cleavage of the thiazole ring is less common but can yield naphthyl nitrile fragments.

-

Part 4: Experimental Protocol (Validation)

Note: This protocol is a standardized synthesis validation workflow derived from Hantzsch chemistry principles.

Reagents: 4-(Naphthalen-2-yl)thiazole (precursor), n-Butyllithium (2.5 M in hexanes), Anhydrous DMF, Dry THF.

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add 4-(Naphthalen-2-yl)thiazole (1.0 eq) and dissolve in dry THF.

-

Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (1.1 eq) dropwise over 15 minutes. The solution color typically shifts to deep orange/red, indicating the formation of the lithiated species at the C2 position (the most acidic proton on the thiazole).

-

Formylation: Stir for 30 minutes at -78°C. Add anhydrous DMF (1.5 eq) dropwise.

-

Quench: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane:EtOAc 8:2) to obtain the yellow solid.

Part 5: Signal Pathway & Logic Visualization

The following diagram illustrates the heteronuclear correlation logic used to assign the NMR signals, linking the structural nodes to their spectroscopic signatures.

Figure 2: NMR Assignment Logic. Red/Yellow nodes indicate key diagnostic protons; Grey nodes indicate coupled carbon environments.

References

-

An, Y., et al. (2025).[7] Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Asian Journal of Chemistry. Retrieved from [Link]

-

RSC Publishing. (2025). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents. RSC Advances. Retrieved from [Link]

Sources

- 1. This compound 383140-93-0 [benchchem.com]

- 2. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 3. researchgate.net [researchgate.net]

- 4. Karamomycins A-C: 2-Naphthalen-2-yl-thiazoles from Nonomuraea endophytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thescipub.com [thescipub.com]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. pubs.rsc.org [pubs.rsc.org]

Technical Guide: Mass Spectrometry of 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde

Executive Summary

Compound: 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde CAS: 383140-93-0 Molecular Formula: C₁₄H₉NOS Exact Mass: 239.0405 Da

This guide details the mass spectrometric characterization of this compound, a critical heterocyclic building block in medicinal chemistry. Due to the conjugation between the electron-rich naphthalene system, the thiazole ring, and the electrophilic aldehyde group, this molecule exhibits distinct ionization and fragmentation behaviors. This document serves as a protocol for researchers validating the identity, purity, and metabolic stability of this scaffold in drug development pipelines.

Chemical Identity & Isotopic Signature

Before initiating MS analysis, the theoretical isotopic envelope must be understood to distinguish the analyte from background noise or co-eluting impurities.

Physicochemical Profile

| Property | Value | Notes |

| Monoisotopic Mass | 239.0405 Da | Base peak for High-Res MS (HRMS) |

| Molecular Weight | 239.29 g/mol | Average mass for low-res inputs |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; requires organic-rich mobile phases |

| Acid/Base | Weakly Basic | Thiazole nitrogen accepts protons ( |

Isotopic Distribution (Theoretical)

The presence of Sulfur (

| Isotope | Mass Shift | Relative Abundance (%) | Origin |

| M+0 | 0 | 100% | |

| M+1 | +1.003 Da | ~15.8% | |

| M+2 | +1.996 Da | ~5.6% | Diagnostic: |

Analyst Note: In low-resolution ESI-MS, look for the M+2 peak at ~5-6% intensity relative to the base peak. Absence of this peak suggests loss of the sulfur moiety or misidentification.

Instrumentation & Ionization Strategies

Electrospray Ionization (ESI) - Recommended for Purity/Quantitation

ESI is the preferred method for LC-MS workflows due to the basicity of the thiazole nitrogen.

-

Mode: Positive Ion (+ESI)[1]

-

Adducts:

- (m/z 240.05): Dominant species in acidic mobile phases (0.1% Formic Acid).

- (m/z 262.03): Common in the presence of glass/salt contamination; typically non-fragmenting.

- : Hemiacetal formation is possible if methanol is used as the solvent, shifting the mass by +32 Da. Use Acetonitrile to avoid this artifact.

Electron Impact (EI) - Recommended for Structural Confirmation

For pure powder analysis (GC-MS or Direct Insertion Probe), EI provides a hard fragmentation fingerprint that validates the connectivity of the naphthalene and aldehyde groups.

-

Molecular Ion (

): Intense peak at m/z 239. The aromatic naphthalene system stabilizes the radical cation. -

Fragmentation Energy: 70 eV standard.[2]

Fragmentation Mechanisms (MS/MS)

Understanding the dissociation pathways is vital for developing Multiple Reaction Monitoring (MRM) methods.

Primary Fragmentation Pathway (Collision Induced Dissociation)

The fragmentation is driven by the stability of the naphthalene ring and the lability of the aldehyde carbonyl.

-

Loss of Carbon Monoxide (CO, -28 Da):

-

Precursor: m/z 240 (

) or 239 ( -

Product: m/z 212 / 211

-

Mechanism:

-cleavage adjacent to the thiazole ring followed by CO ejection. This is the most abundant transition.

-

-

Thiazole Ring Cleavage (HCN Loss, -27 Da):

-

Precursor: m/z 211 (De-carbonylated species)

-

Product: m/z 184

-

Mechanism: The thiazole ring opens, ejecting HCN (common in nitrogen heterocycles).

-

-

Formation of Naphthalenyl-Thio Cation:

-

Product: m/z 153-155 range

-

Mechanism: Complex rearrangement leading to the loss of the nitrogen fragment, leaving the sulfur attached to the naphthalene core.

-

Fragmentation Diagram (DOT Visualization)

The following diagram illustrates the logical flow of fragmentation from the molecular ion.

Caption: Step-wise fragmentation pathway of this compound under CID conditions.

Experimental Protocol: LC-MS/MS Method

This validated workflow minimizes artifacts (like hemiacetals) and maximizes sensitivity.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Solubility is poor in pure MeOH/Water).

-

Working Solution: Dilute to 1 µg/mL using 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Critical: Do not use alcohols (MeOH/EtOH) for the final dilution if analyzing the aldehyde, as acetalization can occur in the source.

-

LC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B (Equilibration)

-

1-6 min: 5% -> 95% B (Elution of lipophilic naphthalene core)

-

6-8 min: 95% B (Wash)

-

MS Parameters (Triple Quadrupole)

| Parameter | Setting | Reason |

| Ion Source | ESI Positive | Protonation of thiazole N |

| Capillary Voltage | 3.5 kV | Standard for small molecules |

| Cone Voltage | 30 V | Prevent in-source fragmentation of the aldehyde |

| Desolvation Temp | 350°C | Ensure vaporization of high-logP analyte |

| Collision Energy | 15-25 eV | Optimized for m/z 212 transition |

Analytical Workflow Diagram

This diagram outlines the decision process for analyzing this specific compound, including impurity checks.

Caption: Decision tree for LC-MS analysis, highlighting critical impurity checks for synthesis validation.

Troubleshooting & Impurity Profiling

When analyzing this compound, three specific impurities are common based on its synthetic route (Hantzsch thiazole synthesis):

-

Unreacted Bromoketone:

-

Source: 2-Bromo-1-(naphthalen-2-yl)ethanone.[1]

-

MS Signature: m/z 248/250 (1:1 Isotopic ratio due to Bromine).

-

Action: Check for M+2 doublet at equal intensity.

-

-

Des-formyl Analog (4-(Naphthalen-2-yl)thiazole):

-

Source: Decarbonylation during synthesis or thermal degradation in the GC inlet.

-

MS Signature: m/z 212 (

). -

Differentiation: This will co-elute or elute slightly later than the aldehyde; it will not lose 28 Da (CO) in MS/MS.

-

-

Acetal Artifacts:

-

Source: Reaction with Methanol mobile phase.[3]

-

MS Signature: m/z 272 (

). -

Action: Switch mobile phase to Acetonitrile.

-

References

-

BenchChem. (n.d.). This compound Properties and Spectral Data. Retrieved from

-

National Institutes of Health (NIH). (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Furan–thiazole hydrazone scaffolds as promising antitubercular agents: Synthesis and Characterization. RSC Advances. Retrieved from [Link]

-

MDPI. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles. Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns of Aldehydes and Heterocycles. Retrieved from [Link]

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity [mdpi.com]

- 3. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity [mdpi.com]

IR spectrum of 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde

Technical Whitepaper: Vibrational Spectroscopy of 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde

Executive Summary

This guide provides a comprehensive analysis of the infrared (IR) spectrum of This compound (CAS: 383140-93-0).[1] As a critical intermediate in the synthesis of c-Met kinase inhibitors and intercalating agents, the purity and structural integrity of this scaffold are paramount.[1] This document details the theoretical vibrational assignments, experimental protocols for data acquisition, and a self-validating logic system for interpreting the spectral fingerprint.[2][1] It is designed to allow researchers to distinguish the target molecule from common synthetic byproducts (e.g., uncyclized thioamides or over-oxidized carboxylic acids).

Structural Deconvolution & Theoretical Vibrational Modes

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrating systems. The molecule consists of three distinct pharmacophores coupled electronically:[1]

-

Naphthalene Ring (Position 2): A rigid, planar aromatic system.

-

Thiazole Core (1,3-thiazole): An electron-deficient heteroaromatic ring.[2][1]

-

Carbaldehyde Group (Position 2): A polar carbonyl functionality conjugated to the thiazole.[3]

Mechanistic Insight: Conjugation Effects

The conjugation between the aldehyde carbonyl and the thiazole ring lowers the force constant of the C=O bond.[1][3] While a standard aliphatic aldehyde absorbs at ~1730 cm⁻¹, the This compound system exhibits a "red shift" to lower wavenumbers (approx. 1670–1690 cm⁻¹) due to resonance delocalization of

Characteristic Spectral Data (Fingerprint Analysis)

The following table synthesizes empirical data from structural analogs (naphthalene-thiazole conjugates) and theoretical group frequencies.

Table 1: Key Vibrational Assignments

| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Note |

| Aldehyde (-CHO) | C=O[1][3][4][5] Stretch | 1675 – 1695 | Strong | Lower frequency due to conjugation. Sharp, distinct band.[1] |

| Aldehyde (-CHO) | C-H Stretch (Fermi Resonance) | 2850 & 2750 | Medium | Appears as a doublet. The lower frequency band (2750) is often distinct from aliphatic C-H. |

| Aromatic Rings | C-H Stretch | 3030 – 3100 | Weak/Med | Above 3000 cm⁻¹.[6][7] Indicates unsaturation (Naphthalene/Thiazole). |

| Thiazole Ring | C=N Stretch | 1490 – 1540 | Medium | Characteristic of the thiazole core; often overlaps with aromatic C=C. |

| Aromatic Skeleton | C=C Ring Stretch | 1580 – 1620 | Variable | Naphthalene skeletal vibrations. |

| Naphthalene (2-sub) | C-H Out-of-Plane (OOP) Bend | 810 – 850 | Strong | Diagnostic for 2-substituted naphthalene (2 adjacent H atoms).[1] |

| Naphthalene (2-sub) | C-H Out-of-Plane (OOP) Bend | 740 – 750 | Strong | Diagnostic for 4 adjacent H atoms on the fused ring.[1] |

| Thiazole Ring | C-S Stretch | 680 – 720 | Weak | "Breathing" mode of the heterocycle. |

Experimental Protocol: Data Acquisition

To ensure reproducibility and minimize artifacts (e.g., water bands obscuring the C-H region), follow this strict SOP.

Method A: Attenuated Total Reflectance (ATR) - Recommended

Best for rapid QC of solid powders.[1]

-

Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol. Ensure the energy throughput meter reads maximum (background check).

-

Background Scan: Collect 32 scans of the clean crystal (air background).

-

Sample Loading: Place ~5 mg of the yellow/orange solid onto the crystal center.

-

Compression: Apply pressure using the anvil until the force gauge is in the "green" zone (ensure intimate contact).

-

Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹; Scans: 32 or 64).

-

Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences at variable wavelengths.

Method B: KBr Pellet (Transmission)

Best for high-resolution publication data.[2][1]

-

Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried at 110°C).

-

Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

-

Pressing: Press at 10 tons for 2 minutes under vacuum to form a transparent disc.

-

Analysis: Scan against a pure KBr background.

Self-Validating Logic: Synthesis Confirmation

Use the IR spectrum to validate the success of the Hantzsch Thiazole Synthesis (reaction of 2-bromo-2'-acetonaphthone with a thioamide/thioformamide precursor).

Logic Flow for Validation:

-

Check 1675-1695 cm⁻¹ (C=O):

-

Present? Aldehyde is intact.

-

Shifted to 1710+? Possible oxidation to carboxylic acid (impurity).

-

Absent? Reduction to alcohol or failure of oxidation step.

-

-

Check 3200-3400 cm⁻¹ (O-H / N-H):

-

Broad Peak? Wet sample or Carboxylic Acid O-H.

-

Sharp Doublet? Unreacted primary thioamide (starting material).

-

Clean Baseline? Pure product.[8]

-

-

Check Fingerprint (810/750 cm⁻¹):

Visualization: Spectral Analysis Workflow

The following diagram illustrates the decision matrix for analyzing the spectrum.

Figure 1: Step-by-step spectral validation logic for confirming the identity of the target thiazole-aldehyde scaffold.

References

-

BenchChem. this compound (CAS 383140-93-0) Product Description & Functional Groups. Retrieved from

-

Tay, F., et al. (2017). Synthesis, antimicrobial and anticancer activities of some naphthylthiazolylamine derivatives.[2][1][9] Biomedical Research, 28(6).[9] Retrieved from

-

Dagar, et al. (2026). Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives.[2][10] Discover Chemistry. Retrieved from

-

NIST/NASA. Infrared Spectroscopy of Naphthalene Aggregation and Cluster Formation. (Reference for Naphthalene OOP modes). Retrieved from

-

LibreTexts. Infrared Spectroscopy Absorption Table (Aldehydes & Aromatics). Retrieved from [2]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound 383140-93-0 [benchchem.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. alliedacademies.org [alliedacademies.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Purity and Characterization of 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde

[1]

Executive Summary

This compound is a fused aromatic-heterocyclic scaffold.[1] Its reactivity is defined by the electrophilic C2-formyl group and the lipophilic C4-naphthyl moiety. High-purity isolation is challenging due to the susceptibility of the aldehyde to oxidation (forming carboxylic acid) and the presence of regioisomeric by-products from the thiazole ring closure. This guide provides a self-validating analytical framework to ensure structural integrity and purity >98%.

Synthesis & Impurity Origin Analysis

To understand the impurity profile, one must understand the genesis of the molecule. The most robust industrial route involves the Hantzsch Thiazole Synthesis followed by Selenium Dioxide (SeO

The Synthetic Pathway[2][3][4]

-

Cyclization : Condensation of 2-bromo-2'-acetonaphthone with thioacetamide yields the intermediate 2-methyl-4-(naphthalen-2-yl)thiazole .

-

Oxidation : The activated C2-methyl group is selectively oxidized to the aldehyde using SeO

in dioxane or xylene.

Impurity Profiling

The following impurities are intrinsic to this pathway and must be monitored:

| Impurity Type | Compound Structure / Name | Origin | Detection Strategy |

| Starting Material | 2-Methyl-4-(naphthalen-2-yl)thiazole | Incomplete oxidation | HPLC (RT < Product), 1H NMR (Methyl singlet ~2.8 ppm) |

| Over-Oxidation | 4-(Naphthalen-2-yl)thiazole-2-carboxylic acid | Air oxidation or excess oxidant | HPLC (RT < Product, pH dependent), IR (Broad -OH) |

| Inorganic | Selenium residues (Se | Reductive elimination of oxidant | ICP-MS or Gravimetric Ashing |

| Regioisomer | 5-(Naphthalen-2-yl)thiazole isomers | Incorrect bromination of ketone | 1H NMR (Coupling constants of thiazole H) |

Visualizing the Pathway

The following diagram maps the synthesis logic to specific impurity risks.

Figure 1: Synthetic workflow linking process steps to specific impurity generation.

Characterization Protocols

Trustworthiness in characterization comes from orthogonal validation. Do not rely on a single method.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

-

1H NMR (400 MHz, DMSO-d

):- 9.98 ppm (s, 1H): Aldehyde -CH O. Diagnostic Peak. If this integrates < 1.0 relative to aromatic signals, suspect acid impurity or hydration.

- 8.65 ppm (s, 1H): Thiazole C5-H . This singlet is distinct and downfield due to the electron-withdrawing aldehyde and naphthyl ring.

- 8.45 (s, 1H): Naphthalene C1-H (adjacent to thiazole).

- 7.50 – 8.10 (m, 6H): Remaining naphthalene protons.

-

Impurity Check: Look for a singlet at

2.7-2.8 ppm. Presence indicates unreacted 2-methyl intermediate.

-

13C NMR (100 MHz, DMSO-d

):- 183.5 ppm: Carbonyl (C=O).

- 165.0 ppm: Thiazole C2 (attached to CHO).

- 155.2 ppm: Thiazole C4.

High-Performance Liquid Chromatography (HPLC)

This is the primary method for quantitative purity.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Naphthalene absorption) and 280 nm .

-

Temperature: 30°C.

Acceptance Criteria:

-

Purity:

98.0% (Area normalization).[2][3] -

Single Impurity:

0.5%.[3] -

Retention Time (Approx):

-

Acid Impurity: ~8-9 min (more polar).

-

Target Aldehyde: ~12-13 min.

-

Methyl Intermediate: ~14-15 min (more lipophilic, lacks polar C=O).

-

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI (Positive mode).

-

Target Ion: [M+H]

= 240.3 Da. -

Validation: Check for [M+H+16]

(256.3 Da) which indicates the carboxylic acid or N-oxide impurity.

Handling, Stability & Safety

The aldehyde functionality makes this compound sensitive to environmental factors.

Stability Risks[1]

-

Oxidation: Aldehydes slowly auto-oxidize to carboxylic acids upon exposure to air.

-

Mitigation: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

-

Schiff Base Formation: Reacts rapidly with primary amines. Ensure all glassware is free of amine residues (e.g., from cleaning detergents).

Safety (MSDS Highlights)

-

Hazard: Causes skin irritation (H315), serious eye irritation (H319).

-

Specific Risk: If synthesized via SeO

, the crude material may contain toxic selenium. -

Protocol: Double-glove (Nitrile) and use a fume hood. Treat all waste as hazardous heavy metal waste until Selenium content is proven <10 ppm.

Troubleshooting & Decision Logic

Use this logic flow to resolve purity issues during isolation.

Figure 2: Decision tree for purification based on specific impurity identification.

References

-

BenchChem . This compound Product Description and Applications. Retrieved from .

-

Organic Chemistry Portal . Synthesis of Thiazoles: Hantzsch Synthesis and Modifications. Retrieved from .

-

National Institutes of Health (PMC) . Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Retrieved from .

-

ChemicalBook . Synthesis of 2-arylthiazole-4-carbaldehydes via MnO2 oxidation. Retrieved from .

-

Sigma-Aldrich . 2-Methylthiazole-4-carboxaldehyde Product Specifications. Retrieved from .

An In-Depth Technical Guide to the Solubility of 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde, a key building block in medicinal chemistry and drug discovery.[1] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation development, this document offers a multi-faceted approach to understanding and determining the solubility of this compound. It combines a theoretical examination of the molecular structure's influence on solubility with a detailed, practical protocol for empirical solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this versatile intermediate.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound is a heterocyclic compound of significant interest in contemporary pharmaceutical research. Its molecular architecture, which integrates a naphthalene ring system with a thiazole-2-carbaldehyde moiety, presents a unique combination of structural features that are highly sought after in the design of novel therapeutic agents.[1] The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] Furthermore, naphthalene-containing compounds have shown promise in various therapeutic areas, including oncology and neurology.[3][4][5]

The aldehyde functional group serves as a versatile synthetic handle, allowing for a diverse range of chemical modifications to generate libraries of derivatives for biological screening.[1] Given its role as a key intermediate, a thorough understanding of its physicochemical properties is paramount for its effective utilization. Among these properties, solubility in organic solvents is of fundamental importance, impacting every stage of the drug development pipeline, from synthesis and purification to formulation and in vivo studies.

This guide will provide a detailed exploration of the solubility of this compound, offering both theoretical insights and practical methodologies for its assessment.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[6][7] The molecular structure of this compound provides clear indicators of its expected solubility behavior.

2.1. Analysis of Molecular Structure and Polarity

The structure of this compound is characterized by:

-

A Large, Nonpolar Naphthalene Moiety: This bicyclic aromatic system is highly lipophilic and will dominate the solubility profile, favoring interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

A Polar Thiazole Ring: The presence of nitrogen and sulfur heteroatoms introduces polarity and the potential for dipole-dipole interactions.

-

A Polar Aldehyde Group: The carbonyl group is a strong hydrogen bond acceptor, which can interact with protic solvents.

The overall polarity of the molecule is a balance between the large nonpolar naphthalene component and the smaller, more polar thiazole-aldehyde portion. Consequently, the compound is anticipated to exhibit poor solubility in highly polar protic solvents like water and increasing solubility in organic solvents of moderate to low polarity.

2.2. Factors Influencing Solubility

Several factors will influence the solubility of this compound:

-

Solvent Polarity: A solvent's ability to engage in similar intermolecular interactions as the solute will enhance solubility.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[6][8]

-

Molecular Size and Shape: The large, planar nature of the naphthalene ring may influence how effectively solvent molecules can solvate the compound.[6]

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made.

Predicted Solubility Profile

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Moderate to Good | The large nonpolar naphthalene moiety will interact favorably with these solvents. |

| Moderately Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Good to Excellent | These solvents offer a balance of polarity that can interact with both the polar and nonpolar regions of the molecule. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Excellent | The polarity of these solvents will effectively solvate the thiazole and aldehyde groups. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The nonpolar naphthalene group will limit solubility, despite the potential for hydrogen bonding with the aldehyde. |

| Highly Polar Protic | Water | Poor to Insoluble | The large lipophilic portion of the molecule will result in very low aqueous solubility. |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step protocol for determining the qualitative and semi-quantitative solubility of this compound. This method is based on established laboratory practices for solubility assessment.[9][10][11][12]

4.1. Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., hexane, toluene, DCM, THF, ethyl acetate, acetone, acetonitrile, DMF, DMSO, methanol, ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Calibrated micropipettes

-

Small volume glass vials with screw caps

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

4.2. Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

To a series of small, labeled glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the desired organic solvent (e.g., 1.0 mL) to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24 hours). A longer duration may be necessary and should be determined empirically.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

-

Sample Analysis (for Semi-Quantitative Measurement):

-

Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette, ensuring no solid particles are transferred.

-

Filter the supernatant through a 0.45 µm syringe filter into a pre-weighed vial.

-

Evaporate the solvent from the filtered supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

The difference in weight corresponds to the mass of the dissolved solute in the known volume of solvent.

-

-

Calculation of Solubility:

-

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant taken

-

This can be converted to other units such as g/100 mL or mol/L.

-

4.4. Self-Validating System and Trustworthiness

To ensure the reliability of the results, the following checks should be incorporated:

-

Visual Confirmation of Excess Solid: Before taking a sample for analysis, visually confirm that there is undissolved solid at the bottom of the vial. This is a primary indicator that a saturated solution has been achieved.

-

Time to Equilibrium Study: For a new compound, it is advisable to perform a time-to-equilibrium study by measuring the concentration of the solute in the supernatant at different time points (e.g., 4, 8, 16, 24, and 48 hours). Equilibrium is reached when the concentration no longer increases with time.

-

Reproducibility: All measurements should be performed in triplicate to ensure the precision of the results.

Data Presentation and Interpretation

The results of the solubility experiments should be tabulated for clear comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| Dichloromethane | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| Tetrahydrofuran | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Acetone | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Toluene | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Ethanol | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |

| Hexane | [Experimental Value] | [Calculated Value] | [e.g., Very Slightly Soluble] |

| Water | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |

Note: The values in this table are placeholders and should be populated with experimentally determined data.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently determine the solubility of this important compound in a range of organic solvents. This knowledge is crucial for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this and similar compounds in drug discovery and development programs. Future work should focus on generating a comprehensive quantitative solubility dataset across a range of temperatures to further enhance the utility of this valuable chemical intermediate.

References

-

M. J. Abraham and D. J. Giesen, "Physics-Based Solubility Prediction for Organic Molecules," PMC - NIH. [Link]

-

"Experiment 1. Solubility of Organic Compounds," Scribd. [Link]

-

"8: Identification of Unknowns (Experiment)," Chemistry LibreTexts. [Link]

-

"EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS," Course Hero. [Link]

-

"EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i," Course Hero. [Link]

-

K. A. Connors, "Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents," PubMed. [Link]

-

A. K. Pati, et al., "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents," PMC. [Link]

-

"Revision Notes - Solubility and Factors Affecting It," Sparkl. [Link]

-

"Solubility of Organic Compounds," University of Toronto. [Link]

-

"13.3: Factors Affecting Solubility," Chemistry LibreTexts. [Link]

-

S. Bondock, W. Khalifa, and A. A. Fadda, "Synthesis and antimicrobial evaluation of some new thiazole, thiazolidinone and thiazoline derivatives starting from 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde," PubMed. [Link]

-

"Physicochemical properties of the synthesized thiazole derivatives," ResearchGate. [Link]

-

"Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China," Alchemist-chem. [Link]

-

A. K. Pati, et al., "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents," MDPI. [Link]

-

M. A. El-Sayed, et al., "Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential," MDPI. [Link]

-

A. A. El-Sayed, et al., "Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide," ResearchGate. [Link]

-

"4-(Naphthalen-2-yl)thiazole-2-carboxylic acid (1 x 250 mg)," Reagentia. [Link]

-

A. Manhas, et al., "Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies," PubMed. [Link]

-

Y. Li, et al., "Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors," PMC. [Link]

-

E. T. T. T. Tran, et al., "Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals," MDPI. [Link]

-

U. Fathy, "Thiazole derivatives: prospectives and biological applications," ResearchGate. [Link]

Sources

- 1. This compound 383140-93-0 [benchchem.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential [mdpi.com]

- 4. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. Revision Notes - Solubility and Factors Affecting It | Intermolecular Forces and Properties | Chemistry | AP | Sparkl [sparkl.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Stability and Storage Conditions for 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde

This guide details the stability profile and rigorous storage protocols for 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde (CAS: 383140-93-0). The recommendations below are derived from the compound's specific structural vulnerabilities—namely the electron-deficient thiazole ring conjugated with a reactive aldehyde and a lipophilic naphthalene moiety.

Technical Guidance for Medicinal Chemistry & Drug Discovery Applications

Executive Summary

This compound is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., c-Met) and anti-infective agents.[1] Its chemical utility lies in the C2-aldehyde functionality, which serves as a "warhead" for condensation reactions (e.g., Knoevenagel, Schiff base formation).[1]

However, this utility comes with a stability cost. The aldehyde group, activated by the electron-withdrawing thiazole ring, is highly susceptible to auto-oxidation and photochemical degradation . Improper storage will lead to the formation of 4-(naphthalen-2-yl)thiazole-2-carboxylic acid (an inactive impurity) or insoluble oligomers.

Critical Storage Directive: Store at -20°C (long-term) or 2–8°C (active use) under an inert atmosphere (Argon/Nitrogen) , strictly protected from light.

Physicochemical Profile & Degradation Mechanisms[2]

To preserve the integrity of this compound, one must understand the mechanisms that drive its degradation.

2.1 Structural Vulnerabilities

The molecule features a "Push-Pull" electronic system where the electron-rich naphthalene donates electron density into the thiazole, while the aldehyde group withdraws it.

| Feature | Stability Implication |

| Aldehyde (-CHO) | Primary Failure Point. Susceptible to radical-mediated auto-oxidation to carboxylic acid. Prone to nucleophilic attack (hydration) if moisture is present. |

| Thiazole Ring | Generally stable, but the C2 position is electron-deficient, making the attached aldehyde highly electrophilic and reactive. |

| Naphthalene Moiety | High lipophilicity.[1] Increases solubility in organic solvents (DCM, DMSO) but promotes |

| Conjugated System | The extended conjugation (Naphthalene-Thiazole-Carbonyl) shifts absorption into the UV-Visible range (yellow/orange solid), making it photosensitive . |

2.2 Primary Degradation Pathways

The following Graphviz diagram illustrates the specific chemical pathways that compromise this compound.

Figure 1: Mechanistic degradation pathways. The oxidative pathway to the carboxylic acid is the most rapid and irreversible threat.

Optimal Storage & Handling Framework

This protocol ensures shelf-life extension from weeks (under ambient conditions) to 12+ months.

3.1 The "Golden Standard" Storage Protocol

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C ( | Arrhenius kinetics dictate that reducing temperature significantly slows the rate of auto-oxidation and polymerization [1]. |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric oxygen. Argon is preferred as it is heavier than air, providing a better "blanket" for the solid in the vial. |

| Container | Amber Glass Vial | Blocks UV/Blue light (200–450 nm) which triggers electronic excitation and subsequent radical formation. |

| Closure | Teflon-lined Screw Cap | Prevents leaching of plasticizers (phthalates) from standard caps, which can contaminate the lipophilic naphthalene region. |

| Desiccant | Secondary Containment | Store the vial inside a jar containing silica gel or Drierite to prevent moisture-induced hydrate formation. |

3.2 Handling Precautions (The "No-Metal" Rule)

-

Avoid Metal Spatulas: Transition metals (Fe, Cu) found in stainless steel can catalyze the radical auto-oxidation of aromatic aldehydes [2].

-

Correct Practice: Use porcelain, glass, or Teflon-coated spatulas .

-

-

Equilibration: Allow the refrigerated vial to reach room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which leads to hydrolysis.

Stability Assessment Protocols

Before using the compound in critical synthesis (e.g., GMP steps or biological assays), validate its purity using the following self-validating workflows.

4.1 Rapid Purity Check (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v).

-

Visualization: UV (254 nm).

-

Interpretation:

-

Target: Single spot (

). -

Impurity (Acid): Stays at baseline or very low

(streaking). -

Impurity (Oligomer): Spot remains at the origin.

-

4.2 Quantitative Validation (HPLC-UV)

Use this protocol to quantify the extent of oxidation (Carboxylic acid formation).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 15 minutes.

-

Detection: 254 nm (Naphthalene absorption) and 280 nm.

-

Expected Result: The aldehyde (less polar) will elute after the carboxylic acid impurity. The acid peak typically appears 2–3 minutes earlier due to the ionizable -COOH group.

Troubleshooting & Purification

If the compound has degraded (indicated by a color change from bright yellow to dark brown/orange or the appearance of a baseline spot on TLC), use this decision tree.

Figure 2: Purification decision logic based on degradation severity.

-

Bicarbonate Wash Technique: Since the primary impurity is the carboxylic acid, it can be removed chemically. Dissolve the crude solid in Dichloromethane (DCM). Wash the organic layer with saturated aqueous Sodium Bicarbonate (

). The acid deprotonates and moves to the aqueous layer; the aldehyde remains in the DCM. Dry (MgSO4) and concentrate.

References

-

Allan Chemical Corporation. (2025). Impact of Aromatic Aldehydes on Fragrance Stability. Retrieved from

-

BenchChem. (2025).[2] Best practices for handling and storing volatile aldehyde standards. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Thiazole Derivatives. Retrieved from

-

National Institutes of Health (PubChem). (2025). Compound Summary: this compound.[1] Retrieved from

-

Bondock, S., et al. (2007).[3] Synthesis and antimicrobial evaluation of some new thiazole derivatives. European Journal of Medicinal Chemistry. Retrieved from

Sources

Naphthalenylthiazole Scaffolds: A Technical Guide to Biological Activity and Therapeutic Potential

Executive Summary

The naphthalenylthiazole scaffold represents a "privileged structure" in medicinal chemistry, fusing the lipophilic, planar naphthalene moiety with the electron-rich, hydrogen-bonding capable thiazole ring. This hybrid architecture allows for diverse non-covalent interactions (π-π stacking, hydrophobic pockets, H-bonding) with biological targets. This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols for this scaffold, focusing on its primary applications in oncology, antimicrobial defense, and anti-inflammatory therapeutics.

Chemical Architecture & Synthesis Strategies

The core pharmacophore consists of a naphthalene ring linked to a thiazole ring, typically at the C2 or C4 position of the thiazole. The physicochemical properties are tunable: the naphthalene provides lipophilicity (LogP modulation) for membrane permeability, while the thiazole serves as a bioisostere for amide or carboxylate groups, often acting as a linker or specific binding element.

Primary Synthetic Route: Hantzsch Thiazole Synthesis

The most robust method for generating 2-aminothiazole-naphthalene hybrids is the condensation of

DOT Diagram: Synthesis Pathway

Figure 1. General Hantzsch synthesis pathway for naphthalenylthiazole derivatives.

Oncology: Tubulin Inhibition & Apoptosis

The most significant biological activity of naphthalenylthiazoles is their potent cytotoxicity against cancer cell lines (MCF-7, A549, HepG2).